molecular formula C16H24N2O2 B129762 叔丁基 4-(4-氨基苯基)哌啶-1-羧酸酯 CAS No. 170011-57-1

叔丁基 4-(4-氨基苯基)哌啶-1-羧酸酯

货号 B129762
CAS 编号: 170011-57-1
分子量: 276.37 g/mol
InChI 键: YRLQFRXDWBFGMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a chemical entity that serves as an important intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperidine ring, a tert-butyl group, and an amino-substituted phenyl group. This structure is a key building block in pharmaceutical research and development, particularly in the creation of compounds with potential anticancer properties and other therapeutic applications .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions that may include amination, nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% success rate . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized through a four-step process starting from commercially available piperidin-4-ylmethanol, achieving a high total yield of 71.4% .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques such as ESI-MS, 1H NMR, and elementary analysis . X-ray crystallography has also been employed to determine the crystal and molecular structure of related compounds, revealing details such as dihedral angles, conformation of the piperazine ring, and the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl piperidine-1-carboxylate derivatives can undergo various chemical reactions, including condensation reactions to form oxadiazole rings , and coupling with aromatic aldehydes to afford Schiff base compounds . These reactions are crucial for the diversification of the core structure and the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group imparts steric bulk, which can affect the compound's reactivity and solubility. The piperazine ring typically adopts a chair conformation, which is a stable configuration that can influence the overall geometry of the molecule . The compounds' crystal packing is often stabilized by hydrogen bonding and (\pi)-(\pi) stacking interactions, which can affect their melting points, solubility, and stability .

科学研究应用

药物开发中的合成应用

叔丁基哌啶-1-羧酸酯衍生物作为合成广泛的生物活性化合物的重要中间体。例如,叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯被合成作为克唑替尼的中间体,突出了这些衍生物在开发激酶抑制剂中的重要性(孔等人,2016)。另一种衍生物叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯是合成凡德他尼的关键,证明了这些化合物在创造癌症治疗剂中的作用(王等人,2015)

化学合成和结构分析

一些研究集中于叔丁基哌啶-1-羧酸酯衍生物的合成和结构分析。例如,叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯被合成用于小分子抗癌药物,并建立了一种高产率方法(张等人,2018)。还研究了叔丁基 4-(4-硝基苯基)哌嗪-1-羧酸酯的合成和晶体结构,为分子结构和构象的稳定性提供了见解(杨等人,2021)

防腐性能

除了在制药中的应用外,叔丁基哌啶-1-羧酸酯衍生物还因其防腐性能而被探索。研究叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯在 1M HCl 溶液中对碳钢的防腐蚀行为,证明了这些化合物在缓蚀中的潜力,在 25 ppm 时效率为 91.5%(Praveen 等人,2021)

安全和危害

The compound is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) .

未来方向

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . This suggests potential applications in the development of new drugs for targeted protein degradation therapies .

属性

IUPAC Name

tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLQFRXDWBFGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620434
Record name tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

CAS RN

170011-57-1
Record name tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-nitrophenyl)piperidine (412 mg, 2 mmol) in CH2Cl2 (100 mL) was added di-tert-butyl carbonate (480 mg, 2.2 mmol) and N,N-dimethylpyridin-4-amine (50 mg, 0.4 mmol). The mixture was stirred for 20 h at room temperature. The mixture was added saturated NaHCO3 (100 mL). The organic layer was separated and aqueous was extracted with CH2Cl2 (50 mL×2). The combined organic solution was dried and concentrated in vacuo. The residue was dissolved in MeOH and bubbled with Ar for 2 min. before adding 10% Pd—C. The hydrogenation was finished in 4 h. The catalyst was removed by filtration and solvent was removed in vacuo to afford title compound (460 mg, 83%) as white solid.
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4-(4-amino-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.35 g, 1.2 mmol) (as prepared in the previous step) in methanol was hydrogenated over 10% Pd/C at 20 psi for 1 h. The solution was filtered and concentrated to give 0.35 g (100%) of the title compound as a yellow solid: Mass spectrum (ESI, m/z): Calcd. for C16H24N2O2, 277.2 (M+H). found 277.1.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods IV

Procedure details

An ethanol solution (30 ml) of tert-butyl 4-(4-nitrophenyl)-1-piperidinecarboxylate (1.7 g) was subjected to catalytic hydrogenation using 10% palladium carbon (0.2 g) as a catalyst under normal temperature and normal pressure. After the catalyst was filtered off, the filtrate was concentrated to give tert-butyl 4-(4-aminophenyl)-1-piperidinecarboxylate as a viscous oily substance. The titled compound (2.2 g) was obtained as colorless crystals, by carrying out the same operation as in Example 1, using the resulting oily substance and 4′-chloro[1,1′-biphenyl]-4-carboxylic acid (1.43 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。